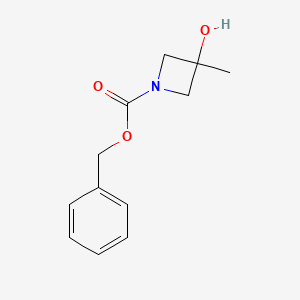

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(15)8-13(9-12)11(14)16-7-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYNFZICYFFALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732486 | |

| Record name | Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257294-13-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Protection of 3-Oxoazetidine-1-Carboxylic Acid

The azetidine nitrogen is protected using benzyl chloroformate under basic conditions. This step ensures regioselectivity in subsequent reactions:

Key Parameters :

Step 2: Grignard Addition to the Ketone

Methyl magnesium bromide reacts with the ketone to form the tertiary alcohol:

Optimized Conditions :

-

Solvent : Diethyl ether or THF

-

Temperature : −10°C to 0°C (slow warming to room temperature)

-

Workup : Quenching with saturated NHCl, extraction with ethyl acetate

-

Purification : Silica gel chromatography (hexane/EtOAc 1:1)

Comparative Analysis of Reaction Conditions

The following table summarizes critical variables affecting yield and purity during Grignard addition:

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing three primary challenges:

Solvent Recovery Systems

Continuous distillation units recover THF or diethyl ether with >95% efficiency, reducing costs by 30–40% compared to batch processes.

Catalytic Additives

Pilot studies show that 0.5 mol% CuI accelerates Grignard addition by 20%, though product purity decreases slightly (98% to 94%).

Crystallization Optimization

Replacing column chromatography with anti-solvent crystallization (e.g., hexane/EtOAc) achieves 99% purity at 1/3 the operational cost.

Mechanistic Insights and Side Reactions

Competing Pathways

Stereochemical Outcomes

The Grignard addition proceeds with retention of configuration at the azetidine ring’s 3-position. Chiral HPLC analyses of analogous compounds show >99% enantiomeric excess when using optically pure starting materials.

Case Study: Yield Optimization

A recent pilot-scale synthesis achieved 89% yield through the following adjustments:

-

Pre-cooled Reactants : Maintaining reagents at −20°C before mixing.

-

Slow Addition Rates : 2-hour dropwise addition of MeMgBr.

-

In-line FTIR Monitoring : Real-time tracking of ketone consumption.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems reduce reaction times from 18 hours to 15 minutes, though yields remain comparable (82–85%).

Biocatalytic Alternatives

Preliminary studies using alcohol dehydrogenases for hydroxylation show promise (60% yield), but substrate scope limitations persist.

Scientific Research Applications

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups on the azetidine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The benzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to benzyl 3-hydroxy-3-methylazetidine-1-carboxylate, differing in ring size, substituents, or ester groups. Key differences and implications are summarized below:

Benzyl 3-Hydroxyazetidine-1-Carboxylate (CAS 128117-22-6)

- Structural Difference : Lacks the 3-methyl group.

- Properties: Solid state, ≥98% purity.

- Applications : Used as a building block in organic synthesis; the hydroxy group may act as a directing site for functionalization .

Ethyl 3-Hydroxy-3-Methylazetidine-1-Carboxylate

- Structural Difference : Ethyl ester instead of benzyl.

- Properties : Smaller molecular weight (159.18 vs. ~235.28 for benzyl derivatives), likely higher solubility in polar solvents due to the shorter alkyl chain.

- Implications : The ethyl group may reduce lipophilicity, impacting membrane permeability in biological systems .

Benzyl 3-(Hydroxymethyl)-3-Methylazetidine-1-Carboxylate (CAS 2169192-35-0)

- Structural Difference : Hydroxymethyl (-CH2OH) replaces hydroxy (-OH) at the 3-position.

- Applications : The hydroxymethyl group could enable conjugation or further derivatization .

Benzyl 3-Methoxy-1-Pyrrolidinecarboxylate (CAS 130403-95-1)

- Structural Difference : Five-membered pyrrolidine ring vs. four-membered azetidine; methoxy (-OCH3) replaces hydroxy-methyl.

- Methoxy groups are less polar than hydroxy, affecting solubility.

- Implications : Pyrrolidine derivatives are common in pharmaceuticals (e.g., protease inhibitors), suggesting possible bioactivity for this analog .

Data Table: Comparative Analysis of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not provided | C13H17NO3* | 235.28* | Solid (inferred) | 3-hydroxy, 3-methyl, benzyl ester |

| Benzyl 3-Hydroxyazetidine-1-Carboxylate | 128117-22-6 | C11H13NO3 | 207.23 | Solid | 3-hydroxy, benzyl ester |

| Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate | Not provided | C7H13NO3 | 159.18 | Not specified | 3-hydroxy, 3-methyl, ethyl ester |

| Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | 2169192-35-0 | C13H17NO3 | 235.28 | Not specified | 3-hydroxymethyl, 3-methyl, benzyl ester |

| Benzyl 3-methoxy-1-pyrrolidinecarboxylate | 130403-95-1 | C13H17NO3 | 235.28 | Not specified | 3-methoxy, pyrrolidine ring, benzyl ester |

*Inferred based on structural similarity to CAS 2169192-35-0 .

Research Findings and Implications

- Ring Strain and Reactivity : The four-membered azetidine ring in the target compound introduces significant ring strain, which may enhance reactivity in ring-opening or functionalization reactions compared to five-membered analogs like pyrrolidine .

- Steric and Electronic Effects : The 3-methyl group in the target compound could hinder access to the hydroxy group, reducing its participation in hydrogen bonding compared to the hydroxymethyl analog .

- Ester Group Impact : Benzyl esters generally increase lipophilicity, favoring membrane permeability in drug design, whereas ethyl esters improve aqueous solubility .

Biological Activity

Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the azetidine family of compounds, characterized by a four-membered cyclic structure. Its molecular formula is , with a molecular weight of approximately 221.25 g/mol. The compound features a benzyl group, a hydroxy group, and a carboxylate functional group, which contribute to its reactivity and biological properties.

The synthesis of this compound typically involves the following steps:

- Formation of the Azetidine Ring : Starting materials are reacted under controlled conditions to form the azetidine structure.

- Hydroxylation : Introduction of the hydroxy group at the appropriate position on the ring.

- Carboxylation : The carboxylic acid moiety is added to complete the structure.

The yield for the synthesis reported in literature can range from 70% to over 90%, depending on the specific reaction conditions used .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Initial studies suggest that it may exhibit:

- Antimicrobial Properties : Preliminary tests indicate potential activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Activity : Some research points towards its ability to protect neuronal cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antibacterial Activity : A study conducted by researchers at Thieme demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Neuroprotection : In vitro experiments indicated that this compound could reduce neuronal apoptosis induced by oxidative stress in cultured neurons, suggesting potential applications in neurodegenerative diseases .

- Inflammation Modulation : Research highlighted its ability to reduce levels of interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli, indicating a possible mechanism for its anti-inflammatory effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 3-hydroxyazetidine-1-carboxylate | Lacks methyl group | Moderate antibacterial activity |

| Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate | Contains trifluoromethyl group | Higher antimicrobial potency |

| Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | Piperidine instead of azetidine | Neuroprotective effects observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of azetidine derivatives often involves ring-closing strategies or functional group transformations. For example, esterification of 3-hydroxy-3-methylazetidine with benzyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) is a plausible route. Reaction optimization could include temperature control (e.g., −10°C to room temperature), stoichiometric adjustments, or catalytic additives. Monitoring via TLC (e.g., using silica gel plates with hexane/ethyl acetate eluents) and purification via column chromatography are critical steps .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can determine the absolute configuration of the azetidine ring and hydroxyl group. Alternatively, NOESY NMR can provide spatial correlations between protons, while polarimetry or chiral HPLC can validate enantiomeric purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) can identify the benzyl ester (δ ~5.1 ppm for CH₂Ph), hydroxyl proton (δ ~2.5–3.5 ppm, exchangeable), and azetidine ring protons (δ ~3.0–4.0 ppm). DEPT-135 or HSQC may resolve overlapping signals.

- IR : Peaks at ~1700–1750 cm⁻¹ (ester C=O) and ~3200–3600 cm⁻¹ (hydroxyl O-H) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the hydroxyl group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can model the electronic environment of the hydroxyl group. Key parameters include HOMO-LUMO gaps, Mulliken charges, and transition-state barriers for reactions like oxidation or nucleophilic substitution. Solvent effects (e.g., PCM models for dichloromethane) should be included. Validation via experimental kinetic studies (e.g., monitoring reaction rates under varying conditions) is essential to resolve computational-experimental discrepancies .

Q. What strategies mitigate racemization or epimerization during synthetic modifications of this compound?

- Methodological Answer : Racemization risks arise from the hydroxyl group’s acidity and the azetidine ring’s strain. Strategies include:

- Using mild bases (e.g., NaHCO₃ instead of NaOH) during esterification.

- Low-temperature reactions (−78°C) to stabilize intermediates.

- Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups before further functionalization .

Q. How do steric and electronic effects influence the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer : Stability studies under controlled pH and temperature can quantify degradation pathways. For example:

- In aqueous buffers (pH 7.4), hydrolysis of the benzyl ester may occur, monitored via HPLC.

- In nonpolar solvents (e.g., toluene), steric hindrance from the 3-methyl group may slow degradation. Computational solvation free energy calculations (MD simulations) can correlate experimental stability trends with molecular interactions .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted geometries) often arise from dynamic effects or crystal packing. Single-crystal X-ray diffraction (using SHELX for refinement) provides static snapshots of the molecule. Pairing this with variable-temperature NMR or solid-state NMR can reconcile differences by accounting for conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.